molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9

7-Methoxy-1,5-naphthyridin-2(1H)-one

Cat. No. B580112
Key on ui cas rn: 959615-59-9
M. Wt: 176.175
InChI Key: JIILCZQUUQHSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367831B2

Procedure details

To a solution of 0.51 g of ethyl (2E)-3-(3-amino-5-methoxypyridin-2-yl)acrylate in 6 mL of methanol, 0.53 g of a 28% sodium methoxide/methanol solution was added at room temperature, and the mixture was heated under reflux while stirring for 2 hours 20 minutes. Thereto was added 0.53 g of a 28% sodium methoxide/methanol solution, and the mixture was heated under reflux while stirring for 1 hour 45 minutes. Thereto was further added 0.53 g of a 28% sodium methoxide/methanol solution, and the mixture was heated under reflux while stirring for 1 hour 15 minutes. The reaction mixture was cooled to room temperature, the solvent was then distilled off under reduced pressure, and the resultant residue was charged with ethyl acetate and water and adjusted to pH 7.2 with 1 mol/L hydrochloric acid. The solvent was distilled off under reduced pressure, and the solid was filtered off and washed with water and diethyl ether to obtain 0.25 g of 7-methoxy-1,5-naphthyridin-2(1H)-one as a light brown solid.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](/[CH:10]=[CH:11]/[C:12]([O:14]CC)=O)=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.C[O-].[Na+].CO>CO>[CH3:9][O:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:10]=[CH:11][C:12](=[O:14])[NH:1]2)=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)OC)/C=C/C(=O)OCC
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 2 hours 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
while stirring for 1 hour 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
while stirring for 1 hour 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the resultant residue was charged with ethyl acetate and water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CN=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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